Home > Products > Screening Compounds P57166 > 1-(2-furylmethyl)-N-[3-(2-hydroxyphenyl)propyl]piperidine-3-carboxamide
1-(2-furylmethyl)-N-[3-(2-hydroxyphenyl)propyl]piperidine-3-carboxamide -

1-(2-furylmethyl)-N-[3-(2-hydroxyphenyl)propyl]piperidine-3-carboxamide

Catalog Number: EVT-4555218
CAS Number:
Molecular Formula: C20H26N2O3
Molecular Weight: 342.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Relevance: Both D2AAK4 and 1-(2-furylmethyl)-N-[3-(2-hydroxyphenyl)propyl]piperidine-3-carboxamide share a core structure consisting of a piperidine ring substituted with a carboxamide group and a propyl chain linked to an aromatic moiety. The main structural difference lies in the specific aromatic substituents and their position on the piperidine ring. D2AAK4 features a benzimidazolone group at the end of the propyl chain and a 2-hydroxyphenyl group directly attached to the piperidine nitrogen, while 1-(2-furylmethyl)-N-[3-(2-hydroxyphenyl)propyl]piperidine-3-carboxamide has a 2-furylmethyl group on the piperidine nitrogen and a 2-hydroxyphenyl group at the end of the propyl chain. These variations highlight the impact of substituent choice and position on biological activity and target receptor profiles. []

(3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic)

Compound Description: PDTic is a potent and selective κ opioid receptor antagonist, with potential for clinical development due to its favorable pharmacological profile. []

(3 R)-7-Hydroxy- N-{(1 S)-2-methyl-1-[(-4-methylpiperidine-1-yl)methyl]propyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (4-Me-PDTic)

Compound Description: 4-Me-PDTic represents a potent and selective κ opioid receptor antagonist developed through structure-activity relationship (SAR) studies based on the lead compound PDTic. []

(3R)-7-hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic)

Compound Description: JDTic is a potent and selective κ opioid receptor antagonist. Its unique structure, featuring two phenol groups and two basic amino groups, contributes to its high potency and selectivity. [, ]

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716)

Compound Description: SR141716 is a potent and selective antagonist for the CB1 cannabinoid receptor. It is a biarylpyrazole derivative that exhibits inverse agonist activity at the receptor. Research suggests that the carboxamide oxygen in SR141716 plays a crucial role in its inverse agonism by interacting directly with the lysine residue K3.28(192) of the CB1 receptor. [, ]

Relevance: While not directly containing a piperidine ring in its core structure, SR141716 is structurally related to 1-(2-furylmethyl)-N-[3-(2-hydroxyphenyl)propyl]piperidine-3-carboxamide through its shared piperidine-carboxamide functionality. SR141716 incorporates a piperidine ring directly attached to the carboxamide nitrogen, highlighting the significance of this moiety for receptor binding. Both compounds feature aromatic substituents and emphasize the importance of specific chemical groups in determining receptor affinity and functional activity. [, ]

Properties

Product Name

1-(2-furylmethyl)-N-[3-(2-hydroxyphenyl)propyl]piperidine-3-carboxamide

IUPAC Name

1-(furan-2-ylmethyl)-N-[3-(2-hydroxyphenyl)propyl]piperidine-3-carboxamide

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C20H26N2O3/c23-19-10-2-1-6-16(19)7-3-11-21-20(24)17-8-4-12-22(14-17)15-18-9-5-13-25-18/h1-2,5-6,9-10,13,17,23H,3-4,7-8,11-12,14-15H2,(H,21,24)

InChI Key

LWDAJLMLNDTFSS-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)CC2=CC=CO2)C(=O)NCCCC3=CC=CC=C3O

Canonical SMILES

C1CC(CN(C1)CC2=CC=CO2)C(=O)NCCCC3=CC=CC=C3O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.